sodium;2-(4-fluorophenyl)acetate sodium;2-(4-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13555312
InChI: InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H6FNaO2
Molecular Weight: 176.12 g/mol

sodium;2-(4-fluorophenyl)acetate

CAS No.:

Cat. No.: VC13555312

Molecular Formula: C8H6FNaO2

Molecular Weight: 176.12 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-(4-fluorophenyl)acetate -

Specification

Molecular Formula C8H6FNaO2
Molecular Weight 176.12 g/mol
IUPAC Name sodium;2-(4-fluorophenyl)acetate
Standard InChI InChI=1S/C8H7FO2.Na/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
Standard InChI Key YWQXFWPYMSNCQM-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CC=C1CC(=O)[O-])F.[Na+]
Canonical SMILES C1=CC(=CC=C1CC(=O)[O-])F.[Na+]

Introduction

Structural and Molecular Characteristics

Sodium 2-(4-fluorophenyl)acetate features a benzene ring substituted with a fluorine atom at the para position, linked to an acetic acid group neutralized by a sodium ion. The IUPAC name sodium;2-(4-fluorophenyl)acetate reflects this configuration, while its SMILES notation (C1=CC(=CC=C1F)CC(=O)[O-].[Na+]) clarifies the spatial arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₆FNaO₂
Molecular Weight176.12 g/mol
CAS Number405-50-5 (acid precursor)
SMILESC1=CC(=CC=C1F)CC(=O)[O-].[Na+]
Log P (octanol-water)1.77 (consensus)
Solubility in Water1.39 mg/mL (pH 7.4)

The fluorine atom enhances electronegativity, influencing the compound’s solubility and reactivity. Its sodium salt form improves water solubility compared to the parent acid, making it suitable for aqueous-phase reactions .

Synthesis and Industrial Preparation

The synthesis of sodium 2-(4-fluorophenyl)acetate typically involves two stages: (1) preparation of 2-(4-fluorophenyl)acetic acid and (2) its neutralization with sodium hydroxide.

Synthesis of 2-(4-Fluorophenyl)acetic Acid

The acid precursor is synthesized via Friedel-Crafts acylation, where 4-fluorophenol reacts with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include hydrolysis of 4-fluorophenylacetonitrile under acidic conditions.

Conversion to Sodium Salt

The acid is treated with stoichiometric sodium hydroxide in an aqueous or alcoholic medium:
C8H7FO2+NaOHC8H6FNaO2+H2O\text{C}_8\text{H}_7\text{FO}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_6\text{FNaO}_2 + \text{H}_2\text{O}
Yields exceeding 89% have been reported under optimized conditions .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
14-Fluorophenol + Acetic Anhydride/AlCl₃75–85%
2NaOH (aq., 1M), 25°C, 2h89.5%

Industrial-scale production often employs continuous flow reactors to enhance efficiency and purity .

Physicochemical and Pharmacokinetic Properties

The sodium salt’s physicochemical profile distinguishes it from its acidic form:

Solubility and Partitioning

  • Water Solubility: 1.39 mg/mL (0.00904 mol/L) at 25°C, significantly higher than the parent acid (0.561 mg/mL) .

  • Log P: 1.77, indicating moderate lipophilicity suitable for membrane permeation .

Pharmacokinetics

  • GI Absorption: High (predicted bioavailability: 56%) .

  • BBB Permeation: Yes, suggesting potential central nervous system activity .

  • Metabolic Stability: Resistant to CYP450 enzymes (CYP1A2, CYP2C19, etc.), reducing first-pass metabolism .

Chemical Reactivity and Applications

Esterification and Derivatization

The sodium salt reacts with alkyl halides or alcohols to form esters, a key step in prodrug synthesis. For example:
C8H6FNaO2+R-XC8H7FO2R+NaX\text{C}_8\text{H}_6\text{FNaO}_2 + \text{R-X} \rightarrow \text{C}_8\text{H}_7\text{FO}_2\text{R} + \text{NaX}
Such reactions are pivotal in creating fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs).

Future Directions

Further studies should explore:

  • In vivo pharmacokinetics and toxicity profiles.

  • Covalent conjugation with biomolecules for targeted drug delivery.

  • Scalable synthesis methods to reduce production costs.

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